molecular formula C19H24N2O5S2 B2605252 methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034490-87-2

methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2605252
CAS RN: 2034490-87-2
M. Wt: 424.53
InChI Key: CKDFKTYBZPRWLO-UHFFFAOYSA-N
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Description

Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate, also known as compound 1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs, which have been widely used in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Mechanism of Action

The mechanism of action of methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate 1 is not fully understood. However, it has been suggested that this this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX. It has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, this this compound has been shown to have anti-inflammatory and antibacterial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate 1 in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate 1. One of the areas of interest is the development of new analogs with improved pharmacokinetic properties and anticancer activity. Another area of interest is the investigation of the mechanism of action of this this compound, which may provide insights into its potential therapeutic applications in other diseases. Furthermore, the evaluation of the safety and toxicity of this this compound in preclinical and clinical studies is also an important area of future research.

Synthesis Methods

The synthesis of methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate 1 involves a multi-step process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-cyclohexylthiazol-2-yl) methylamine to obtain the key intermediate, which is subsequently treated with methylsulfonyl chloride to give the final product.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. In cancer research, this methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

methyl 3-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-25-16-9-8-14(19(22)26-2)10-17(16)28(23,24)20-11-18-21-15(12-27-18)13-6-4-3-5-7-13/h8-10,12-13,20H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDFKTYBZPRWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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